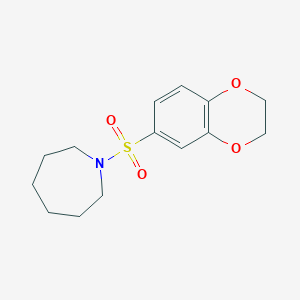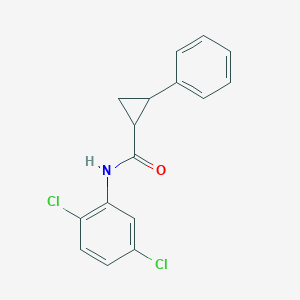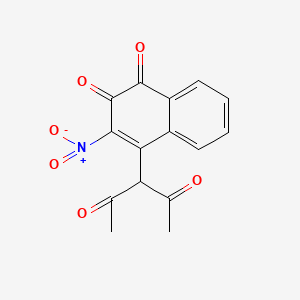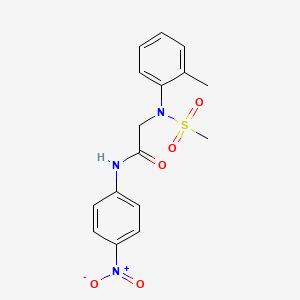![molecular formula C29H34N2O4 B5052015 2,6-DI-TERT-BUTYL-4-[2-(2-HYDROXYPHENYL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL](/img/structure/B5052015.png)
2,6-DI-TERT-BUTYL-4-[2-(2-HYDROXYPHENYL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DI-TERT-BUTYL-4-[2-(2-HYDROXYPHENYL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of tert-butyl groups, hydroxyl groups, and a benzodiazole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-TERT-BUTYL-4-[2-(2-HYDROXYPHENYL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide This step introduces the tert-butyl groups into the phenol ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-DI-TERT-BUTYL-4-[2-(2-HYDROXYPHENYL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL undergoes various chemical reactions, including:
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., K3Fe(CN)6), acids, and bases. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
Major products formed from the reactions of this compound include various dimerized and substituted derivatives, depending on the specific reaction conditions employed .
Scientific Research Applications
2,6-DI-TERT-BUTYL-4-[2-(2-HYDROXYPHENYL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL has a wide range of applications in scientific research:
Biology: The compound’s unique structural features make it a valuable tool in studying biological systems and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used as an antioxidant and UV stabilizer in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2,6-DI-TERT-BUTYL-4-[2-(2-HYDROXYPHENYL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL involves its interaction with molecular targets and pathways within biological systems. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative processes . Additionally, its structural features allow it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Known for its use as an antioxidant and UV stabilizer.
2,4-Di-tert-butylphenol: Used in the production of antioxidants and UV absorbers.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and industrial applications.
Uniqueness
2,6-DI-TERT-BUTYL-4-[2-(2-HYDROXYPHENYL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL stands out due to its complex structure, which combines tert-butyl groups, hydroxyl groups, and a benzodiazole moiety. This unique combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
2,6-ditert-butyl-4-[2-(2-hydroxyphenyl)-5,6-dimethoxybenzimidazol-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O4/c1-28(2,3)19-13-17(14-20(26(19)33)29(4,5)6)31-22-16-25(35-8)24(34-7)15-21(22)30-27(31)18-11-9-10-12-23(18)32/h9-16,32-33H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUOSBWNCMQHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC(=C(C=C3N=C2C4=CC=CC=C4O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-ethylpyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5051932.png)
![2-({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5051943.png)
![[4-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-methoxyphenyl] acetate](/img/structure/B5051947.png)
![N-[(4-bromophenyl)methyl]-4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B5051949.png)
![[4-[Benzenesulfonyl(benzoyl)amino]-2-chloronaphthalen-1-yl] benzoate](/img/structure/B5051954.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5051970.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione](/img/structure/B5051973.png)


![(5E)-1-(3-chlorophenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5051998.png)

![methyl 4-{[2,2,2-trichloro-1-(formylamino)ethyl]amino}benzoate](/img/structure/B5052011.png)

![N-[[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]-4-nitrobenzamide](/img/structure/B5052023.png)
